2,4,6-Tri-tert-butylphenol

Thermal Stability Polymer Additives Antioxidant Formulation

2,4,6-Tri-tert-butylphenol (TTBP) is a fully substituted, sterically hindered phenol antioxidant engineered for uncompromising high-temperature performance. Unlike volatile BHT or 2,6-di-tert-butylphenol, TTBP’s high melting point (125–130°C) and ultra-low vapor pressure (0.073 Pa at 25°C) prevent sublimation losses during polymer melt processing above 200°C. This ensures sustained radical-scavenging protection throughout extrusion, injection molding, and thermoforming operations. TTBP is also critical for lubricant and fuel stabilization, preventing viscosity increase and acid number elevation under prolonged thermal stress. As the essential precursor for high-performance phosphite antioxidants (Antioxidant 168, 633, 641), TTBP delivers the steric bulk and thermal integrity that lower phenols cannot replicate. Choose TTBP when application temperatures exceed the limits of conventional antioxidants.

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
CAS No. 732-26-3
Cat. No. B181104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tri-tert-butylphenol
CAS732-26-3
Synonyms2,4,6-tri-tert-butylphenol
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C18H30O/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3
InChIKeyPFEFOYRSMXVNEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.33e-04 M
Soluble in most organic solvents
Insoluble in alkalis;  soluble in ethanol, acetone, carbon tetrachloride
In water, 35 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tri-tert-butylphenol (CAS 732-26-3): A Hindered Phenol Antioxidant for High-Temperature Stabilization


2,4,6-Tri-tert-butylphenol (TTBP, CAS 732-26-3) is a symmetrically substituted, sterically hindered phenol bearing three tert-butyl groups at the 2-, 4-, and 6-positions [1]. This fully substituted structure imparts exceptional thermal stability and resistance to oxidative degradation, distinguishing it from less substituted hindered phenol analogs. TTBP is a crystalline solid with a high melting point (125–130 °C) and low volatility (vapor pressure 0.073 Pa at 25 °C), properties that are critical for applications requiring sustained antioxidant protection at elevated temperatures . The compound functions as a radical scavenger and antioxidant in polymers, lubricants, fuels, and synthetic rubbers, and it serves as a key intermediate in the synthesis of high-performance phosphite antioxidants such as Antioxidant 633 and 641 .

Why Substituting 2,4,6-Tri-tert-butylphenol with BHT or 2,6-Di-tert-butylphenol Compromises Thermal and Oxidative Performance


Generic substitution among hindered phenol antioxidants is not scientifically valid due to pronounced differences in physicochemical properties and antioxidant efficacy driven by the degree of steric hindrance. While 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,6-di-tert-butylphenol are widely used, their lower molecular weight and reduced steric bulk confer significantly higher volatility, lower melting points, and altered radical scavenging kinetics compared to 2,4,6-tri-tert-butylphenol (TTBP). Direct replacement of TTBP with these analogs in high-temperature applications—such as polymer melt processing, lubricant stabilization, or long-term fuel storage—inevitably leads to accelerated antioxidant depletion, premature material degradation, and compromised product lifetime [1]. The quantitative evidence presented below establishes the specific, measurable advantages of TTBP that preclude simple substitution.

Quantitative Differentiation of 2,4,6-Tri-tert-butylphenol Against Closest Phenolic Antioxidant Analogs


Elevated Melting Point Ensures Solid-State Stability in High-Temperature Formulations

2,4,6-Tri-tert-butylphenol (TTBP) exhibits a melting point of 125–130 °C, which is substantially higher than that of BHT (69–73 °C) and more than three times that of 2,6-di-tert-butylphenol (34–37 °C) [1]. This difference reflects the enhanced crystallinity and reduced molecular mobility conferred by the additional para-tert-butyl group, which eliminates the rotational degrees of freedom present in less substituted analogs.

Thermal Stability Polymer Additives Antioxidant Formulation

Superior Low Volatility Prevents Antioxidant Loss During High-Temperature Processing

At 25 °C, TTBP exhibits a vapor pressure of 0.073 Pa, which is approximately 18-fold lower than the reported upper-limit vapor pressure of BHT (<0.01 mmHg, equivalent to <1.33 Pa) . This substantial reduction in volatility directly translates to diminished evaporative loss during high-temperature processing, storage, and service life.

Volatility Polymer Melt Stabilization Lubricant Additives

Lower O–H Bond Dissociation Energy Correlates with Enhanced Radical Scavenging Efficiency

The gas-phase O–H bond dissociation energy (BDE) of TTBP is 86.7 ± 0.7 kcal mol⁻¹, which is approximately 3–6 kcal mol⁻¹ lower than the BDE of unsubstituted phenol (90 ± 3 kcal mol⁻¹) [1]. This reduction in BDE, attributed to the steric strain relief upon phenoxyl radical formation, directly correlates with a lower energetic barrier for hydrogen atom transfer to peroxyl radicals, the rate-determining step in chain-breaking antioxidant activity [2].

Bond Dissociation Energy Antioxidant Mechanism Structure-Activity Relationship

Superoxide Anion Radical Scavenging Activity Exceeds That of Structurally Related Analogs

In comparative electron spin resonance (ESR) spectroscopy studies, the superoxide anion radical (O₂⁻) scavenging activity of tert-butyl-substituted phenols decreased in the order: 2,4,6-tri-tert-butylphenol (TBP) > 2,4-di-tert-butylphenol (DBP) > 3,3',5,5'-tetra-tert-butyl-1,1'-biphenyl-2,2'-diol (bisDBP) [1]. TBP produced detectable phenoxyl radicals at pH ≥ 9.0, whereas DBP required a more alkaline pH of 12.5 to generate radicals, and bisDBP produced no detectable radicals under the same conditions.

Radical Scavenging ROS Cytoprotection

Higher Electrochemical Oxidation Potential Confers Resistance to Unintended Oxidative Degradation

Cyclic voltammetry in aprotic media reveals that 2,4,6-tri-tert-butylphenol oxidizes at a potential of approximately 1.0 V (vs. reference), which is about 0.5 V higher than the oxidation potential of 2,6-di-tert-butylphenol [1][2]. This higher oxidation potential reflects the increased electron density on the phenolic oxygen resulting from the electron-donating para-tert-butyl group, which stabilizes the neutral phenol toward electrochemical or chemical oxidation.

Electrochemistry Oxidation Potential Antioxidant Stability

Synergistic Anti-inflammatory Activity with BHT Not Observed with Individual Components

In RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), neither TTBP (2,4,6-tri-tert-butylphenol) nor BHT (2,6-di-tert-butyl-4-methylphenol) alone exerted any measurable suppression of cyclooxygenase-2 (Cox2) gene expression. However, an equimolar (1:1) combination of BHT/TTBP produced a detectable enhancement in Cox2 suppression relative to the untreated control, whereas the BHT/BHA combination exhibited the most pronounced anti-inflammatory activity [1].

Anti-inflammatory COX-2 Inhibition Synergistic Combinations

Priority Application Scenarios for 2,4,6-Tri-tert-butylphenol Based on Quantifiable Performance Advantages


High-Temperature Polymer Melt Stabilization (Polyolefins, Polystyrene, Engineering Plastics)

The combination of a high melting point (125–130 °C) and exceptionally low volatility (0.073 Pa at 25 °C) makes TTBP the antioxidant of choice for polymer melt processing at temperatures exceeding 200 °C. Unlike BHT or 2,6-di-tert-butylphenol, which sublime or volatilize rapidly under these conditions, TTBP remains in the polymer matrix to provide sustained radical scavenging protection throughout extrusion, injection molding, and thermoforming operations .

Long-Term Thermal Stabilization of Lubricants, Fuels, and Biodiesel

TTBP's low vapor pressure and high thermal stability are critical for preventing viscosity increase and acid number elevation in lubricating oils and fuels subjected to prolonged thermal stress. The compound is specified in patent formulations for middle distillate fuel stabilizers precisely because its physical properties (solid at ambient, non-volatile) contrast sharply with those of liquid or semi-solid alkylphenol mixtures that may phase-separate or evaporate during storage [1].

Rubber Antioxidant and Vulcanization Inhibitor for High-Performance Elastomers

In natural rubber (NR) and synthetic rubber (BR, SBR) vulcanizates, TTBP has been directly compared to BHT and styrenated phenol in physico-mechanical property retention studies. The presence of the para-tert-butyl group in TTBP contributes to a distinct activity profile that influences the balance between scorch protection and long-term oxidative stability—a balance that cannot be replicated by less substituted analogs [2].

Synthesis of High-Performance Phosphite Antioxidants (e.g., Antioxidant 633, 641)

TTBP is an essential raw material for manufacturing phosphite ester antioxidants such as tris(2,4-di-tert-butylphenyl) phosphite (Antioxidant 168) and structurally related compounds. The fully substituted phenol core imparts the necessary steric hindrance and thermal stability to the resulting phosphite, which functions as a hydroperoxide decomposer and secondary antioxidant in polyolefin stabilization packages. Substitution with lower molecular weight phenols yields phosphites with inferior hydrolytic and thermal stability .

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